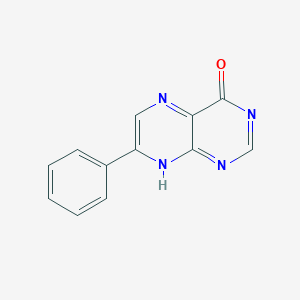

7-Phenyl-pteridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPVXHVRRKILEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Biological Activity of 7 Phenyl Pteridin 4 Ol and Analogues

Role as Redox Cofactors and Electron Transfer Mechanisms in Biological Systems

Pterins, the class of compounds to which 7-Phenyl-pteridin-4-ol belongs, are pivotal in numerous biological processes due to their ability to participate in redox reactions and facilitate electron transfer. numberanalytics.com The nitrogen-rich heterocyclic structure of the pteridine (B1203161) ring can exist in several stable oxidation states, most commonly the fully oxidized, the 7,8-dihydro, and the 5,6,7,8-tetrahydro forms. wikipedia.orgrsc.org This redox versatility is central to their function as biological cofactors.

The potential roles for the pterin (B48896) component in biological systems, particularly within complex cofactors like the molybdenum cofactor (Moco), include:

Facilitating Electron Transfer: The pterin moiety can provide an efficient pathway for electrons, which is essential for regenerating the catalytically active state of an associated metal center in metalloenzymes. nih.gov Resonance Raman studies on enzymes like xanthine (B1682287) oxidase have provided evidence that the pterin cofactor is directly involved in electron transfer processes. researchgate.net

Modulating Redox Potential: By influencing the electronic environment of a metal center through hydrogen bonding or by imposing a specific conformation, the pterin ligand can fine-tune the redox potential of the enzyme's active site. nih.govresearchgate.net

Structural Anchoring: The pterin structure serves as a sophisticated anchor for coordinating metal ions, as seen in the molybdenum and tungsten-containing enzymes where it is a key component of the molybdopterin ligand. nih.govmdpi.com

Complete electron transfer between a pterin and a metal has been demonstrated in reactions such as the two-electron oxidation of tetrahydropterins by ferricyanide, which produces 7,8-dihydropterin. nih.gov This fundamental reactivity underscores the capacity of pteridine derivatives to act as crucial mediators in biological electron transport chains. rsc.org

Enzyme Inhibition Profiles and Molecular Mechanisms of Action

The structural similarity of the pteridine core to endogenous molecules, such as folic acid and biopterin, makes its derivatives prime candidates for competitive enzyme inhibition. ijpbs.comresearchgate.net By modifying the substituents on the pteridine ring, researchers can achieve both high potency and selectivity against various enzyme targets.

Nitric Oxide Synthase (NOS) enzymes, which catalyze the production of the signaling molecule nitric oxide (NO), depend on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H4Bip), a reduced pteridine. nih.govnih.gov This dependency makes the H4Bip binding site a key target for developing inhibitors. Pteridin-4-ol (B189463) derivatives have been investigated as antagonists of this cofactor to inhibit pathologically high NO formation, particularly by the neuronal NOS isoform (NOS-I). nih.gov

Structure-activity relationship (SAR) studies on a series of 4-amino pteridine derivatives revealed key structural requirements for NOS-I inhibition:

Substitution at Position 6: Bulky substituents at the 6-position, such as a phenyl group, markedly increased the inhibitory potency of reduced 4-amino-5,6,7,8-tetrahydropteridines. This is likely due to favorable hydrophobic interactions within the pterin binding site of the NOS-I enzyme. nih.gov

Substitution at Other Positions: Modifying substituents at the 2-, 5-, and 7-positions of the pteridine nucleus did not lead to significant inhibitory effects on enzyme activity. nih.gov

Aromatic vs. Reduced Pteridines: The potentiating effect of a 6-phenyl group was observed in the reduced tetrahydropteridines but not in the corresponding aromatic 4-amino pteridines. nih.gov

The 4-Amino Group: For aromatic pteridines, chemical modification of the 4-amino substituent, in combination with 6-arylation (e.g., a phenyl group), was found to produce potent and effective NOS-I inhibitors, suggesting important hydrophilic and hydrophobic interactions within the enzyme's active site. nih.gov

| Pteridine Scaffold Modification | Effect on NOS-I Inhibition | Plausible Mechanism | Reference |

|---|---|---|---|

| Bulky 6-position substituent (e.g., Phenyl) on reduced pteridines | Markedly increased potency | Hydrophobic interactions within the NOS-I binding site | nih.gov |

| Substitutions at 2-, 5-, and 7-positions | No significant effect | These positions may not be critical for binding or interaction | nih.gov |

| 6-Arylation on aromatic 2,4-diamino pteridines | Potent inhibition (when combined with 4-amino modification) | Combination of hydrophilic and hydrophobic interactions | nih.gov |

The folate pathway is essential for the synthesis of nucleotides required for DNA replication and cell division, making its enzymes well-established targets for therapeutic agents. nih.gov Pteridine derivatives, due to their structural analogy to folic acid, are a cornerstone of antifolate therapy. ijpbs.com

Dihydrofolate Reductase (DHFR): Pteridine-based drugs are well-known inhibitors of DHFR, an enzyme that reduces dihydrofolate to the active tetrahydrofolate. ijpbs.comnih.gov By blocking DHFR, these inhibitors deplete the tetrahydrofolate pool, which in turn halts the synthesis of purines and thymidylate, leading to cell death in rapidly dividing cells. ijpbs.comresearchgate.net The classic antifolate methotrexate (B535133), for instance, features a diaminopteridine core. nih.gov

Thymidylate Synthase (TS): This enzyme is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP). tandfonline.com Some pteridine derivatives have been explored for their ability to inhibit TS, further disrupting DNA synthesis. ijpbs.comresearchgate.net Antifolates like pemetrexed (B1662193) and raltitrexed, which contain pteridine-like scaffolds, are known TS inhibitors. researchgate.net

Serine Hydroxymethyltransferase (SHMT): SHMT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of serine to glycine (B1666218) while producing 5,10-methylenetetrahydrofolate, a key one-carbon donor for nucleotide biosynthesis. researchgate.netd-nb.info Antifolates with a pteridine core, such as methotrexate and pemetrexed, have been shown to bind to and inhibit SHMT isoforms, presenting another mechanism by which these compounds can disrupt cellular metabolism. researchgate.net The pteridine moiety of these inhibitors typically binds in the enzyme's folate-binding pocket. researchgate.net

| Enzyme Target | Role in Metabolism | Mechanism of Inhibition by Pteridine Analogues | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate | Competitive inhibition due to structural mimicry of folic acid | ijpbs.comnih.gov |

| Thymidylate Synthase (TS) | Synthesizes dTMP for DNA production | Inhibition by pteridine-like antifolates, blocking nucleotide synthesis | ijpbs.comtandfonline.comresearchgate.net |

| Serine Hydroxymethyltransferase (SHMT) | Generates 5,10-methylenetetrahydrofolate (one-carbon donor) | Binding of the pteridine moiety in the folate pocket, blocking substrate access | researchgate.netd-nb.info |

Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. mdpi.com Inhibition of LOX is a therapeutic strategy for inflammatory conditions. Novel pteridine derivatives have been identified as potent inhibitors of lipoxygenase. nih.gov

A study of N-substituted 2,4-diaminopteridines found that these compounds act as both radical scavengers and inhibitors of soybean lipoxygenase, with some analogues showing significant potency. The 2,4-diaminopteridine (B74722) core was identified as a new and promising scaffold for developing lipoxygenase inhibitors. nih.gov

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-substituted 2,4-diaminopteridine derivatives | Soybean Lipoxygenase | Down to 100 nM | nih.gov |

| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) | Soybean Lipoxygenase | Potent anti-inflammatory activity observed in a rat model | nih.gov |

Virtually all molybdenum-containing enzymes (molybdoenzymes) utilize a pterin-based cofactor known as the Molybdenum Cofactor (Moco). nih.govfrontiersin.org Moco consists of a molybdenum atom coordinated by a unique and complex ligand called molybdopterin (MPT). researchgate.netmdpi.com Molybdopterin itself is a pyranopterin, meaning it has a pyran ring fused to the C6 and C7 positions of a pterin system. nih.gov This structure is distinct from other biological pterins like folic acid or biopterin. researchgate.net

The pterin component of Moco is not merely a passive scaffold but is believed to play an active role in catalysis. nih.gov The heteroatom-rich pterin system offers multiple potential protonation sites, and proton transfer from nearby amino acid residues in the enzyme can impact the electronic structure of the entire Mo-cofactor unit. brynmawr.edu This modulation can drive changes in the reduction potential of the molybdenum ion, which is critical for the diverse redox reactions catalyzed by these enzymes, including sulfite (B76179) oxidation and nitrate (B79036) reduction. nih.govbrynmawr.edu The pterin's ability to engage in electron transfer further highlights its indispensable role in the catalytic cycle of molybdoenzymes. researchgate.net

The development of drugs that can inhibit multiple protein kinases simultaneously is an emerging strategy in cancer therapy to overcome drug resistance and improve efficacy. researchgate.netnih.gov The pteridine structure has been utilized as a versatile scaffold for designing dual-target kinase inhibitors. researchgate.net

In one study, a series of pteridine-based derivatives were designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase. The feedback activation of EGFR has been linked to resistance against BRAF inhibitors, making a dual-inhibition approach therapeutically relevant. researchgate.net

Several of the synthesized pteridine derivatives showed promising antiproliferative activity against cancer cell lines. researchgate.net

Compound 7e , a pteridine-based derivative, demonstrated significant EGFR inhibitory activity, with an IC50 value comparable to the known EGFR inhibitor erlotinib. researchgate.net

While the compounds showed potent EGFR inhibition, the study suggested that BRAFV600E might not be a primary target for this specific class of pteridine derivatives. researchgate.net

This research highlights the potential of the pteridine scaffold in the development of multi-target agents, even if achieving dual-potency against specific kinase pairs requires further optimization. researchgate.netresearchgate.net

| Compound | Scaffold Type | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 7e | Pteridine-based | EGFR | 92 nM | researchgate.net |

| Erlotinib (Reference) | Quinazoline-based | EGFR | 80 nM | researchgate.net |

Inhibition of Parasitic Enzymes by Pteridin-4-ol Derivatives

Pteridin-4-ol derivatives are recognized for their potential as antiparasitic agents, primarily through the inhibition of crucial parasitic enzymes that are distinct from their mammalian host counterparts. ijpbs.commdpi.com This selective targeting is key to developing effective and less toxic chemotherapies. The main targets for these derivatives are enzymes within the folate biosynthesis and salvage pathways, such as pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS). researchgate.netnih.gov

Pteridine Reductase 1 (PTR1):

Pteridine reductase 1 is a vital enzyme for trypanosomatid parasites, including Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and sleeping sickness. nih.gov PTR1 is an NADPH-dependent reductase that reduces both pterins and folates. nih.govmdpi.com Crucially, it provides a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs. mdpi.comresearchgate.net This makes PTR1 an attractive target for overcoming drug resistance. nih.govresearchgate.net

Several studies have focused on identifying inhibitors of PTR1. For instance, structure-based virtual screening has been employed to identify potent inhibitors. mdpi.comresearchgate.net Thianthrene, identified through such methods, has shown to be a potent inhibitor of Leishmania donovani PTR1 (LdPTR1). researchgate.net It exhibits an uncompetitive mixed-type inhibition mechanism and has demonstrated the ability to inhibit intracellular amastigotes. researchgate.net Similarly, kaurane-type diterpenes have been identified as potential inhibitors of Leishmania major PTR1 (LmPTR1). mdpi.com

The dynamic nature of PTR1, particularly the flexibility of the substrate-binding loop, is a critical factor in inhibitor design. nih.gov The binding of the cofactor NADPH is often essential for the formation of the substrate/inhibitor binding site. nih.gov

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS):

In many protozoan parasites, dihydrofolate reductase (DHFR) and thymidylate synthase (TS) exist as a bifunctional enzyme, DHFR-TS. researchgate.netnih.gov This enzyme is essential for the synthesis of tetrahydrofolate, a precursor for DNA synthesis, making it a validated drug target. ijpbs.comresearchgate.net Pteridine derivatives, acting as antifolates, can inhibit DHFR, thereby blocking DNA production and leading to cell death in rapidly dividing organisms like parasites. ijpbs.com

The challenge in targeting DHFR-TS in parasites is the presence of the PTR1 bypass mechanism. Therefore, dual inhibitors that target both PTR1 and DHFR-TS are of significant interest. Some 4-diaminopyrimidine derivatives have been reported to possess this dual activity. nih.gov The development of such compounds represents a promising strategy to combat parasitic infections and circumvent resistance. researchgate.netnih.gov

Molecular Interactions within Biochemical Pathways

Pteridine metabolism has been shown to be disrupted in cancer cells, suggesting that the pteridine biosynthetic pathway could be a target for therapeutic intervention. nih.govmst.edu Studies using isogenic progressive breast cancer cell models (MCF10A, MCF10AT, and MCF10ACA1a) have demonstrated altered metabolism of several pteridines, including pterin, isoxanthopterin (B600526), and xanthopterin. nih.govmst.edu This provides in vitro evidence for the metabolic changes that lead to elevated urinary pteridine levels observed in some cancer patients. mst.edu

The pteridine biosynthesis pathway is ancestrally linked to pigment production. nih.gov However, research indicates that this pathway can be co-opted in different developmental contexts. nih.gov In cancer, the perturbation of this pathway appears to be linked to tumorigenicity. nih.govmst.edu For example, the concentrations of isoxanthopterin and 6-biopterin (B1667280) were found to be differentially expressed in relation to tumorigenicity after dosing with pterin and sepiapterin, respectively, in breast cancer cell lines. nih.govmst.edu

Folic acid, a well-known vitamin, is structurally related to pteridines and plays a crucial role in DNA synthesis and repair. ijpbs.comresearchgate.net Its derivatives, like tetrahydrofolate, are essential coenzymes. researchgate.netuzh.ch The ability of pteridine derivatives to interfere with folate-dependent pathways is a key aspect of their biological activity. ijpbs.com By inhibiting enzymes like dihydrofolate reductase, these compounds can disrupt the proliferation of rapidly dividing cancer cells.

The study of these metabolic perturbations helps in identifying potential biomarkers for cancer and highlights key metabolic reactions that could be targeted for the development of new anticancer drugs. nih.govmst.edumst.edu

Pteridin-4-ol derivatives have demonstrated significant antioxidant and radical scavenging capabilities. ijfmr.com Reactive oxygen species (ROS) are implicated in various diseases, including cancer and inflammatory conditions, making antioxidants a key area of therapeutic research. nih.gov The antioxidant activity of pteridine derivatives has been evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the linoleic acid peroxidation assay. ijfmr.comnih.gov

The mechanism of radical scavenging by these compounds often involves hydrogen atom transfer. rsc.org Theoretical studies using methods like Density Functional Theory (DFT) have been employed to elucidate these mechanisms. researchgate.net The presence of electron-donating groups on the pteridine ring can enhance antioxidant activity. researchgate.net For example, studies on pteridinetrione derivatives have shown that compounds with electron-donating substituents exhibit radical scavenging activity comparable to or higher than ascorbic acid. researchgate.net

The structure of the pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, allows for structural diversity that can be exploited to enhance antioxidant properties. ijpbs.comnih.gov The antioxidant potential of these derivatives is also linked to their ability to inhibit enzymes like lipoxygenase, which are involved in inflammatory processes. nih.gov Some N-substituted 2,4-diaminopteridines have shown potent lipid antioxidant properties and are also inhibitors of soybean lipoxygenase. nih.gov

Furthermore, sulfur-containing pteridine derivatives have been studied for their hepatoprotective potential, which is associated with their ability to inhibit lipid peroxidation and increase levels of glutathione (B108866) (GSH), a key intracellular antioxidant. researchgate.net The antioxidant properties of these pteridines often correlate with their hydrophilicity and the number of functional groups with exchangeable protons. researchgate.net

Pteridine Metabolism and Biosynthetic Pathway Perturbations (e.g., in Cancer Cell Models)

Cellular and Subcellular Effects (Excluding Clinical Human Trial Data)

Pteridin-4-ol derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov Apoptosis is a critical mechanism for eliminating cancerous cells, and its induction is a key strategy in cancer therapy. nih.govgoogle.com The cytotoxic effects of these compounds often lead to significant morphological changes in cancer cells.

For instance, treatment of breast cancer cell lines like MCF-7 with certain pteridine derivatives has resulted in observable morphological alterations characteristic of apoptosis. plos.orgresearchgate.net These changes can include cell shrinkage, rounding, and detachment from the culture surface. researchgate.netmdpi.com Similar effects have been observed in other cancer cell lines, such as hepatocellular carcinoma (HepG2) and cholangiocarcinoma (HuCCT1) cells, following treatment with related compounds. mdpi.com

The induction of apoptosis by these derivatives has been confirmed through various assays, such as the TUNEL assay and Annexin V binding assays. nih.govwaocp.org Studies on pyrazolo[4,3-e]tetrazolo nih.govmst.eduijfmr.comtriazine derivatives, which share a heterocyclic core, have demonstrated their ability to initiate apoptosis in colon cancer cell lines (DLD-1 and HT-29). nih.gov

The process of apoptosis induction by these compounds is often dose- and time-dependent. mdpi.com The ability of pteridine derivatives to cause these cellular and morphological changes underscores their potential as anticancer agents.

The apoptotic effects of this compound and its analogues are mediated through the modulation of key proteins and signaling pathways involved in programmed cell death. A central aspect of this is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. waocp.orgresearchgate.net

Studies have shown that treatment with pteridine derivatives can shift the balance in favor of apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2. waocp.org This change in the Bax:Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. nih.govgoogle.com The release of cytochrome c from the mitochondria into the cytosol is a key step that follows, which then activates the caspase cascade. mdpi.comresearchgate.net

The activation of caspases, a family of proteases, is a hallmark of apoptosis. google.com Pteridine derivatives have been shown to increase the levels of initiator caspases, such as caspase-8, and executioner caspases, like caspase-3. researchgate.netresearchgate.net The activation of caspase-3 is a pivotal point in the apoptotic pathway, leading to the cleavage of various cellular substrates and ultimately cell death. google.comwaocp.org

For example, studies on novel xanthine derivatives demonstrated an increase in the levels of caspase-8, Bax, and a decrease in Bcl-2 in the MCF-7 cancer cell line. researchgate.net Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce the expression of pro-apoptotic caspases and Bax proteins in breast cancer cells, while reducing the expression of the anti-apoptotic Bcl-2 protein. researchgate.net The ability of these compounds to activate Bax and trigger the downstream caspase cascade highlights a potential therapeutic strategy for cancer treatment. nih.gov

Interactive Data Table of Compound Activity

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 Phenyl Pteridin 4 Ol and Analogues

Elucidation of Key Structural Features for Biological Potency and Selectivity

The biological activity of pteridine (B1203161) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Systematic modifications have allowed researchers to map the key features required for potency and selectivity against various enzymatic targets. nih.gov

Position 2: The substituent at the 2-position significantly impacts activity. In a series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives evaluated as antiproliferative agents, the greatest activities were achieved with a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position. researchgate.net

Position 4: The group at the 4-position is often critical for inhibitory activity. For instance, in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase, it was found that a hydroxyl (-OH) or amino (-NH2) group at the 4-position is crucial for activity. nih.gov Furthermore, introducing a hydrophobic substituent at this position was suggested to enhance cell membrane permeability. nih.gov In studies of 2,4-diaminopteridine (B74722) derivatives as lipoxygenase (LOX) inhibitors, the 4-amino substituent was found to play a crucial role in determining potency. nih.gov While a 4-benzylamino group was nearly equipotent to an unsubstituted amino group, a 4-(4-methylpiperazin-1-yl) group led to a tenfold increase in potency. nih.gov

Positions 5 and 6: In the context of neuronal nitric oxide synthase (NOS-I) inhibitors based on the 4-amino pteridine scaffold, systematic alterations at the 2-, 5-, and 7-positions did not result in significant inhibitory effects. nih.gov However, modifications at the 6-position have proven effective for other targets. For example, 6-arylation, in combination with modifications at the 4-amino group, resulted in potent and efficacious NOS-I inhibitors. nih.gov

Position 7: The substituent at this position is a key determinant of biological activity. The core subject of this article, the 7-phenyl group, is a primary modulator of target binding, as detailed in the following section. For other targets, such as in certain 2,4-diaminopteridine derivatives, substitution at the 7-position with groups like piperidinyl, morpholinyl, or pyrrolidinyl has been explored. google.com

The following table summarizes the observed influence of substituents at various positions on the pteridine ring across different biological targets.

Interactive Table: Influence of Pteridine Ring Substituents on Biological Activity| Position | Target Enzyme/Protein | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| 2 | Proliferation (CDK4/6 Implied) | 4-(4-methylpiperazin-1-yl)aniline | Increased Potency | researchgate.net |

| 4 | HCV NS5B Polymerase | -OH or -NH₂ | Critical for Activity | nih.gov |

| 4 | HCV NS5B Polymerase | Hydrophobic group | Enhanced cell permeability | nih.gov |

| 4 | Lipoxygenase (LOX) | 4-(4-methylpiperazin-1-yl) | ~10-fold increase in potency | nih.gov |

| 6 | Neuronal NOS-I | Aryl group | Potent Inhibition (with 4-amino mod) | nih.gov |

| 7 | Xanthine (B1682287) Oxidase | Electron-withdrawing group on phenyl | Decreased oxidation rate | scispace.com |

The phenyl group at position 7 is not merely a passive structural element; it actively participates in molecular recognition and target binding. Its orientation and electronic properties can be fine-tuned to optimize interactions within an enzyme's active site.

In a study on the oxidation of various 7-(p-X-phenyl)pteridin-4-ones by xanthine oxidase, the nature of the substituent (X) on the para-position of the phenyl ring was found to directly influence the reaction rate. scispace.com The study concluded that the more electron-attracting the substituent X is (e.g., -CN, -NO₂), the lower the rate of oxidation. This suggests that the electronic properties of the 7-phenyl moiety are crucial for the catalytic process. scispace.com

Furthermore, the same study noted that the formation of the enzyme-substrate complex, as reflected by the Michaelis constant (Km), is largely determined by the hydrophobicity of the phenyl group. scispace.com This indicates that the 7-phenyl ring is likely inserted into a hydrophobic pocket within the enzyme's active site, playing a pivotal role in the initial binding and orientation of the inhibitor.

The binding affinity of 7-phenyl-pteridin-4-ol analogues to their targets is a composite of hydrophobic, hydrophilic, and steric interactions.

Hydrophobic Interactions: As noted for xanthine oxidase, the hydrophobicity of the 7-phenyl group is a key driver of enzyme-substrate complex formation. scispace.com This principle is broadly applicable. In the binding of methotrexate (B535133), a well-known pteridine-based drug, to dihydrofolate reductase, hydrophobic interactions between the inhibitor's aromatic rings and the phenyl group of a phenylalanine residue (Phe-31) in the active site contribute significantly to the binding affinity. pnas.org

Hydrophilic Interactions: Hydrogen bonding is a critical component of binding for many pteridine derivatives. The 4-ol group (or its tautomeric 4-one form) and the nitrogen atoms within the pteridine rings are prime candidates for forming hydrogen bonds with amino acid residues in the target protein. Studies on NOS-I inhibitors suggest that specific hydrophilic interactions within the enzyme's active site are necessary for potent inhibition. nih.gov

Steric Interactions: The size and shape of substituents can either enhance or diminish binding through steric effects. For example, while piperazine (B1678402) N-methylation was found to boost acetylcholinesterase inhibition in one pteridine series, it diminished anticancer activity, a phenomenon attributed to steric hindrance at the cancer cell target. Similarly, in the synthesis of certain pteridin-4(3H)-one derivatives, using a bulky tert-butyl group as a substituent prevented the desired cyclization reaction entirely due to steric hindrance. rsc.org

Impact of the Phenyl Moiety at Position 7 on Molecular Recognition and Target Binding

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape of a molecule is intrinsically linked to its biological function. Conformational analysis of this compound derivatives, often performed using X-ray crystallography, reveals key structural features that influence target interaction.

X-ray analysis of related 2,3-disubstituted pteridin-4(3H)-ones has confirmed that the pteridin-4(3H)-one skeleton is approximately planar. rsc.org A crucial finding from this analysis is the conformation of the phenyl group relative to the pteridine ring. In one analogue, the phenyl ring at the 2-position and the pteridine ring were found to be at an angle of about 45 degrees. rsc.org In another, the angle was nearly perpendicular. rsc.org This rotational flexibility is significant, as the specific torsion angle adopted upon binding will be dictated by the topology of the enzyme's active site. Molecular docking studies of other scaffolds have also shown that a phenyl group can adopt an orthogonal conformation relative to the heterocyclic scaffold it is attached to. acs.org

The stereochemistry of substituents can also have a profound impact. While the core this compound is achiral, the introduction of chiral centers in its side chains would necessitate an evaluation of the activity of individual enantiomers, as biological systems are chiral and often interact preferentially with one stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridin-4-ol (B189463) Derivatives

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of new analogues and for gaining insight into the physicochemical properties that drive activity.

A comprehensive 3D-QSAR study was conducted on a series of pteridin-7(8H)-one derivatives targeting the FMS-like tyrosine kinase-3 (FLT3). mdpi.com Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed robust models that correlated the structural features of the inhibitors with their observed inhibitory activity (pIC₅₀). mdpi.com

The statistical significance of these models was high, indicating strong predictive power. mdpi.com The resulting 3D contour maps from the CoMFA and CoMSIA analyses highlighted specific regions around the molecular scaffold where modifications would likely affect activity:

Steric Maps: Indicated areas where bulky groups would be favorable or unfavorable.

Electrostatic Maps: Showed regions where positive or negative charges would enhance binding.

Hydrophobic and H-bond Donor/Acceptor Maps: Provided further detail on the preferred properties of substituents.

These QSAR models were not merely descriptive; they were used to design several new compounds with predicted inhibitory activities higher than the most active compound in the original series. mdpi.com A similar 3D-QSAR model has also been reported for inhibitors of neuronal nitric oxide synthase, underscoring the utility of this approach for pteridine-based scaffolds. nih.gov

Interactive Table: Example of 3D-QSAR Model Statistics for Pteridin-7(8H)-one Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | SEE (Standard Error of Estimate) | F value | Contribution of Fields (Steric/Electrostatic %) |

|---|---|---|---|---|---|

| CoMFA | 0.612 | 0.964 | 0.178 | 179.314 | 55.4 / 44.6 |

| CoMSIA | 0.601 | 0.941 | 0.229 | 102.585 | Varies (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor) |

Data derived from a study on FLT3 inhibitors. mdpi.com

Structure-Based Drug Design (SBDD) Principles Applied to Pteridin-4-ol Scaffolds

SBDD leverages knowledge of the three-dimensional structure of a biological target, typically a protein or enzyme, to design potent and selective inhibitors. This rational approach has been successfully applied to pteridine-based scaffolds.

A common strategy is "scaffold hopping," where a known inhibitor's core structure is replaced with a different one that maintains a similar 3D arrangement of key interaction points. This was effectively used to discover novel pteridin-7(8H)-one based inhibitors for the Epidermal Growth Factor Receptor (EGFR). acs.org Starting with a known pyrimidine-based inhibitor, a computational search identified the pteridin-7(8H)-one scaffold as having a high 3D similarity. This new scaffold was then optimized to create potent irreversible inhibitors of a drug-resistant EGFR mutant. acs.org Similar scaffold hopping approaches have been used to develop pteridin-7(8H)-one derivatives as selective CDK4/6 inhibitors for cancer therapy. nih.gov

Virtual screening is another powerful SBDD technique. In the search for novel pteridine reductase 1 (PTR1) inhibitors, a virtual library of chemical fragments was computationally "docked" into the enzyme's binding site. nih.gov This process identified novel inhibitor scaffolds that were then chemically synthesized and optimized based on the predicted binding modes, leading to the development of highly selective and potent inhibitors. nih.gov

These SBDD campaigns are almost always iterative, combining computational modeling (like docking and molecular dynamics) with chemical synthesis and biological testing. mdpi.com By visualizing how a designed compound fits into its target's active site, researchers can make rational, targeted modifications to improve binding affinity and selectivity, accelerating the drug discovery process.

Computational and Theoretical Investigations of 7 Phenyl Pteridin 4 Ol and Analogues

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. researchgate.net This method is instrumental in identifying the binding modes of potential drug candidates and understanding the key interactions that stabilize the ligand-protein complex.

Identification of Binding Modes and Critical Active Site Residues

Molecular docking studies on phenyl-pteridinone analogues have successfully identified their binding modes within the active sites of protein kinases like PLK1. mdpi.com For instance, in a study of novel pteridinone derivatives as PLK1 inhibitors, docking simulations revealed that the ligands fit well into the binding pocket of the enzyme. researchgate.netmdpi.com

The analysis of the docked conformations highlighted several critical amino acid residues that play a pivotal role in the binding of these inhibitors. Key interactions observed include:

Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-protein complex. For pteridinone analogues targeting PLK1, hydrogen bonds were frequently observed with residues such as R136, R57, and Y133 . mdpi.com These interactions help to anchor the inhibitor within the active site.

Halogen Bonds: In some instances, halogen bonds with residues like L69 were also identified as contributing to the stability of the complex. mdpi.com

The pteridinone scaffold of these molecules typically orients itself to form key hydrogen bonds, while the phenyl group engages in hydrophobic interactions within a specific pocket of the active site. The specific residues involved can vary depending on the exact structure of the analogue and the target protein. For example, in the case of PLK1 (PDB code: 2RKU), residues L82 and Y139 were also identified as part of the active site where more active ligands can inhibit the enzyme. mdpi.com

| Interacting Residue | Type of Interaction | Protein Target | Reference |

| R136 | Hydrogen Bond | PLK1 | mdpi.com |

| R57 | Hydrogen Bond | PLK1 | mdpi.com |

| Y133 | Hydrogen Bond | PLK1 | mdpi.com |

| L69 | Halogen Bond | PLK1 | mdpi.com |

| L82 | Active Site Residue | PLK1 | mdpi.com |

| Y139 | Active Site Residue | PLK1 | mdpi.com |

Prediction of Binding Affinities and Energetic Contributions

A primary goal of molecular docking and subsequent analyses is to predict the binding affinity of a ligand for its target protein. Various scoring functions and computational methods are employed to estimate the free energy of binding.

Analysis of Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. These changes can be critical for the biological function and can be analyzed through computational methods. While detailed studies on the specific conformational changes induced by 7-phenyl-pteridin-4-ol are not available, the general principles of ligand-induced fit are applicable. The flexibility of the phenyl group relative to the pteridine (B1203161) core allows it to adopt different conformations to optimize its interactions within the binding pocket. The protein, in turn, may undergo subtle rearrangements of its side chains to accommodate the ligand, leading to a more stable complex.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of biomolecular systems over time. mdpi.com These simulations offer a more realistic representation of the physiological environment and can be used to assess the stability of ligand-protein complexes and the role of solvent molecules.

Exploration of Ligand-Target Dynamic Behavior and Stability

MD simulations have been employed to validate the results of molecular docking and to assess the stability of the predicted binding poses of pteridinone derivatives. mdpi.com In a 50-nanosecond simulation of pteridinone inhibitors complexed with PLK1, the dynamic stability of the interactions was confirmed. mdpi.com

The root-mean-square deviation (RMSD) of the protein backbone and the ligand are key metrics used to evaluate the stability of the complex. For a complex of a pteridinone derivative with PLK1, the protein's RMSD was observed to fluctuate between 0.22 and 0.36 nm, with an average of 0.3 nm, indicating that the complex remained stable throughout the simulation. mdpi.com

The root-mean-square fluctuation (RMSF) analysis provides insights into the flexibility of different regions of the protein. In the aforementioned study, a maximum fluctuation of 0.68 nm was noted in a loop region of residue 330 for the complex, while the active site residues maintained a more rigid conformation, which is indicative of a stable binding. mdpi.com

Assessment of Solvent Effects and Water-Mediated Interactions

MD simulations inherently account for the presence of solvent, typically water, allowing for the investigation of its effects on ligand binding. Water molecules can play a crucial role in mediating interactions between the ligand and the protein by forming water-bridges. While specific studies detailing the solvent effects on the binding of this compound are not prominent in the literature, the general methodology of MD simulations allows for such analysis. The explicit inclusion of water molecules in the simulation box provides a more accurate energetic and conformational landscape of the binding event.

Pharmacophore Modeling and Virtual Screening Strategies

Computational strategies, particularly pharmacophore modeling and virtual screening, have become indispensable tools in the discovery of novel bioactive compounds. These methods are instrumental in exploring vast chemical libraries to identify molecules with a high probability of interacting with a biological target. For pteridin-4-ol (B189463) scaffolds, these approaches have been applied to discover inhibitors for various enzymes.

Pharmacophore models represent the three-dimensional arrangement of essential molecular features that a molecule must possess to be recognized by a specific biological target. nih.gov The design of these models can follow two primary pathways: ligand-based or structure-based. mdpi.comcomputabio.com

Ligand-Based Models: This approach is employed when the three-dimensional structure of the target protein is unknown, relying instead on a set of known active ligands. mdpi.comresearchgate.net The models are built by aligning these active molecules and identifying common chemical features crucial for bioactivity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. computabio.com For instance, a ligand-based virtual screening study aimed at identifying inhibitors for the Ricin Toxin-A Chain (RTA) used the known inhibitor Pteroic Acid as a template. bioinformation.netresearchgate.net This approach led to the identification of several pteridin-4-ol analogues, including 6,7-diphenylpteridin-4-ol (B11218416) and its fluorinated derivatives, which shared key interaction features with the template ligand. bioinformation.net The common features of these molecules help define a pharmacophore for RTA inhibition.

Structure-Based Models: When the 3D structure of the target protein is available, a structure-based pharmacophore can be designed by analyzing the key interaction points within the ligand-binding site. nih.govcomputabio.com This method was exemplified in a search for inhibitors of Trypanosoma brucei pteridine reductase 1 (TbPTR1). nih.govacs.org Analysis of the TbPTR1 crystal structure revealed critical interactions for ligand binding, including:

π-stacking interactions with phenylalanine residue Phe97.

A hydrogen bond to the phosphate (B84403) group of the NADP⁺ cofactor.

Optional hydrogen bonds with residues like Ser95 and Tyr174. nih.gov

These specific interactions form the basis of a pharmacophore model used to filter docking poses and screen compound libraries for novel inhibitor scaffolds. nih.gov

High-throughput virtual screening (HTVS) utilizes pharmacophore models as 3D queries to rapidly search large compound databases, such as the ZINC database, for molecules that match the defined features. researchgate.netresearchgate.net This process effectively filters millions of compounds down to a manageable number of "hits" for further experimental testing.

A notable application of this strategy involved a ligand-based virtual screening that successfully identified several pteridin-4-ol derivatives as potential inhibitors of the RTA enzyme. bioinformation.net The screening identified compounds that not only fit the pharmacophore but also showed favorable binding energies and interactions with key active site residues. The top hits demonstrated multiple hydrogen bond interactions with residues crucial for binding, such as ARG180 and VAL81. bioinformation.netresearchgate.net

| Compound Name | ZINC ID | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| 6,7-diphenylpteridin-4-ol | ZINC05156321 | ARG180, VAL81 | 7 |

| 6,7-bis(3-fluorophenyl)pteridin-4-ol | ZINC05156324 | ARG180, ALA79, VAL81 | 7 |

| 6,7-bis(4-fluorophenyl)-1H-pteridin-4-one | ZINC08555900 | ARG180, TYR80, TYR123 | 7 |

Virtual screening is powerful not only for finding analogues of known ligands but also for discovering entirely new chemical scaffolds. nih.gov For example, a virtual screen for PTR1 inhibitors identified novel aminobenzothiazole and aminobenzimidazole cores, which have low structural similarity to previously known inhibitors. nih.govacs.org

Design of Ligand-Based and Structure-Based Pharmacophore Models

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules, such as their electronic structure, reactivity, and photophysical behavior. mdpi.comnih.gov These theoretical methods are crucial for understanding and predicting the chemical nature of this compound and its analogues.

The pteridine ring system is characterized as an electron-deficient heteroaromatic structure due to the presence of four nitrogen atoms. herts.ac.uk This electron deficiency significantly influences its reactivity. Quantum chemical calculations confirm that all carbon atoms in the pteridine ring are activated for potential nucleophilic attack. herts.ac.uk

Further computational analyses, such as Quantum Theory "Atoms-in-Molecules" (QTAIM), have been used to study pterin (B48896) radical species. nih.gov These studies revealed that radicals formed by removing a hydrogen atom from a nitrogen are generally more stable than those formed from a carbon. N-centered radicals show significant delocalization of unpaired electron spin density across both the pyrimidine (B1678525) and pyrazine (B50134) rings. nih.gov Pterin molecules are known to be highly active in electron transfer processes, a property rooted in their electronic structure. mdpi.com The inherent reactivity makes fully conjugated pteridines generally more stable than their reduced forms, such as dihydro- and tetrahydropteridines, which are very susceptible to oxidation. herts.ac.ukorientjchem.org

Computational chemistry allows for the mapping of the energetic landscape of chemical reactions, helping to elucidate reaction mechanisms and predict the feasibility of synthetic routes. The synthesis of the pteridine core often proceeds via condensation reactions. orientjchem.org A common method is the Gabriel-Isay synthesis, which involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. orientjchem.org For 6,7-diphenyl derivatives, this dicarbonyl compound would be benzil. orientjchem.org

Theoretical models can calculate the activation energies (reaction barriers) and the energies of intermediates and products for such pathways. These calculations help identify the most thermodynamically and kinetically favorable routes. For instance, the synthesis of pteridine-6,7-dione analogues can be achieved through the oxidation of stable 7,8-dihydropteridine (B8742004) intermediates using reagents like manganese dioxide. herts.ac.uk Understanding the energetic landscape is also critical for handling reduced pteridines, as calculations can explain their high reactivity towards oxidation, which complicates their isolation and purification. orientjchem.orgmdpi.com

Pterins are known to be photochemically active, absorbing UV-A radiation (320-400 nm) to enter an electronically excited state. researchgate.netresearchgate.net Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). researchgate.netazom.com This triplet state is central to the photosensitizing properties of pterins. azom.com

Quantum chemical calculations are essential for predicting these photophysical properties. Studies on pterin derivatives have provided detailed information on their excited states. researchgate.net The triplet state of pterins can initiate photochemical reactions by transferring its energy to other molecules, such as molecular oxygen (³O₂), to produce highly reactive singlet oxygen (¹O₂). azom.comresearchgate.net This process is a hallmark of a Type II photosensitization mechanism. researchgate.net

Theoretical and experimental investigations have characterized the key energetic parameters for pterin derivatives, which are expected to be similar for analogues like this compound.

| Property | Value | Significance |

|---|---|---|

| Triplet State Energy (T₁) | ~2.45 eV | Energy available for transfer to other molecules. |

| Singlet-Triplet Energy Gap (S₁-T₁) | 0.42 - 0.45 eV | Influences the efficiency of intersystem crossing. |

| Phosphorescence Lifetime (T₁) | 0.9 - 1.2 sec (at 77 K) | Indicates a long-lived excited state capable of reactions. |

| Singlet Oxygen (¹O₂) Quantum Yield | 10 - 17% | Measures the efficiency of photosensitized ¹O₂ generation. |

These calculations are crucial for designing pteridine-based photosensitizers for applications in areas like photodynamic therapy, where the controlled generation of reactive oxygen species is desired. azom.comresearchgate.net

Energetic Landscape of Potential Reaction Pathways

Homology Modeling for Target Protein Structure Prediction and Refinement

In the computational investigation of this compound and its analogues, the absence of experimentally determined three-dimensional (3D) structures for many of their potential protein targets necessitates the use of predictive modeling techniques. Homology modeling, also known as comparative modeling, stands as a primary computational method to generate a 3D structure for a target protein when its experimental structure is not available. nih.gov This approach is foundational for structure-based drug design, enabling detailed analysis of protein-ligand interactions. nih.govacs.org

The methodology leverages the evolutionary principle that proteins with similar amino acid sequences tend to adopt similar 3D structures. nih.gov When a protein of interest (the "target") lacks an experimentally solved structure, a homologous protein with a known 3D structure (the "template") can be used to build a model. nih.gov This process is particularly relevant for studying pteridine derivatives, where understanding the binding mechanisms with target enzymes like Pteridine Reductase 1 (PTR1) or various kinases is crucial for designing potent and selective inhibitors. nih.govmdpi.com

The typical workflow for homology modeling in the context of pteridine analogue research involves several key steps:

Template Identification: The process begins with a search for suitable template structures in public repositories like the Protein Data Bank (PDB). nih.govijfmr.com The amino acid sequence of the target protein is used as a query for search algorithms such as BLAST (Basic Local Alignment Search Tool) or PSI-BLAST against the PDB database. ijfmr.com The selection of the best template is critical and is based on factors like sequence identity, query coverage, and the quality of the experimental template structure.

Sequence Alignment: Once a template is chosen, the target protein's sequence is aligned with the template's sequence. This alignment serves as the blueprint for constructing the model, mapping the coordinates from the template's backbone to the target protein.

Model Building: Specialized software is used to construct the 3D coordinates of the target protein. Programs like MODELLER and Swiss-PdbViewer (SPDBV) are frequently employed to generate the initial homology model based on the sequence alignment and the template structure. ijfmr.commdpi.com These tools build the protein backbone and add and optimize the side chains.

Model Refinement and Validation: The initial model often requires refinement to correct any structural inaccuracies and relieve steric clashes. nih.gov This can involve energy minimization or more sophisticated techniques like molecular dynamics simulations. Following refinement, the quality of the final model is rigorously assessed. Validation tools, such as the SAVES (Structural Analysis and Verification Server), are used to perform checks like Ramachandran plot analysis, which evaluates the stereochemical quality and the geometric feasibility of the polypeptide backbone angles. ijfmr.comresearchgate.netscispace.com A high-quality model will have a high percentage of its amino acid residues in the most favored regions of the Ramachandran plot. ijfmr.com

In studies involving pteridine derivatives, homology modeling has been successfully applied to generate structures of key target proteins. For example, research on inhibitors for FMS-like tyrosine kinase-3 (FLT3) utilized molecular modeling techniques, including docking, on the protein structure to understand ligand binding. mdpi.com Similarly, homology models of Leishmania major dihydrofolate reductase-thymidylate synthase (LmDHFR-TS) and Leishmania donovani pteridine reductase 1 (LdPTR1) have been constructed to facilitate docking studies and investigate the binding modes of potential inhibitors. japsonline.comnih.gov

Once a reliable homology model of a target protein is established, it becomes an invaluable asset for subsequent computational analyses. The model allows for the identification and characterization of the ligand-binding site, often using tools like CASTp (Computed Atlas of Surface Topography of Proteins) to delineate the active site pockets. ijfmr.com This structural insight is paramount for performing molecular docking simulations to predict the binding conformation and affinity of compounds like this compound, guiding the rational design of new, more effective analogues.

| Active Site Prediction | CASTp | Identifies and measures pockets and cavities on the protein surface, predicting active sites. | ijfmr.com |

Table 2: Examples of Homology Modeling in Pteridine-Related Research

| Target Protein | Organism/System | Modeling Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pteridine Reductase 1 (PTR1) | Leishmania donovani | Generation and validation of LdPTR1 model. | The model was of good quality and suitable for subsequent docking and structure-activity relationship studies. | scispace.comjapsonline.com |

| Dihydrofolate reductase-thymidylate synthase (DHFR-TS) | Leishmania major | Homology model created for molecular docking studies. | Provided a structural basis to explain the differential activity of inhibitors against PTR1 and DHFR-TS. | nih.gov |

| FMS-like tyrosine kinase-3 (FLT3) | Human | Molecular modeling to study pteridin-7(8H)-one derivatives. | Docking studies helped determine the binding orientation of inhibitors in the active site. | mdpi.com |

Broader Medicinal Chemistry and Research Applications of Pteridin 4 Ol Scaffolds

Development of Novel Therapeutic Agents Targeting Specific Pathological Pathways

The structural versatility of the pteridin-4-ol (B189463) scaffold allows for modifications that can be tailored to interact with specific biological targets, making it a valuable framework in drug discovery. ijpbs.com

Anti-cancer Agent Development (e.g., targeting specific cellular processes)

Pteridine (B1203161) derivatives have a well-established history in cancer therapy, with compounds like methotrexate (B535133) serving as a prime example. nih.govmdpi.com The antitumor potential of pteridine-based compounds is one of the most extensively researched areas. nih.gov Research has focused on designing pteridin-4-ol derivatives that can interfere with various cellular processes crucial for cancer cell proliferation and survival.

One key strategy involves the inhibition of enzymes essential for DNA synthesis. ijpbs.com For instance, some pteridine derivatives function as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides. ijpbs.commdpi.com By blocking this enzyme, these compounds disrupt DNA replication and cell division, leading to cancer cell death. researchgate.net

Furthermore, studies have explored the development of pteridin-4-ol derivatives as inhibitors of other key enzymes implicated in cancer. For example, 6,7-Diphenylpteridin-4-ol (B11218416) has been investigated for its role as an inhibitor of DNA ligase IV, an enzyme involved in DNA repair mechanisms. smolecule.com Inhibition of this enzyme can enhance the efficacy of radiation therapy and certain chemotherapeutic agents. smolecule.com

The design of multi-targeted anticancer agents, which can interact with multiple cellular targets simultaneously, is an emerging approach to enhance efficacy and overcome drug resistance. researchgate.net The pteridin-4-ol scaffold is well-suited for the development of such hybrid molecules. researchgate.net

Anti-inflammatory and Immunomodulatory Agent Research

Pteridin-4-ol derivatives are considered promising candidates for the treatment of chronic inflammation-related diseases. nih.gov The anti-inflammatory properties of these compounds are often linked to their ability to modulate the production of inflammatory mediators. nih.gov For instance, certain N-substituted 2,4-diaminopteridines have demonstrated potent antioxidant and anti-inflammatory activities. nih.gov One derivative, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine, exhibited a greater reduction in edema in a rat paw model than the nonselective COX-inhibitor indomethacin. nih.gov

The immunomodulatory effects of pteridine derivatives are also an active area of investigation. google.com Some pteridines can influence the activation of the immune system, highlighting their potential in treating autoimmune diseases. nih.govmdpi.com The antifolate methotrexate, for example, is used in the treatment of rheumatoid arthritis, psoriasis, and Crohn's disease due to its immunomodulatory and anti-inflammatory effects. nih.gov

Antimicrobial and Antiparasitic Drug Discovery Initiatives

The pteridine scaffold has been utilized as a foundation for developing a range of antimicrobial and antiparasitic agents. ijfmr.comijpbs.com

In the realm of antibacterial research, pteridine derivatives have been synthesized and evaluated for their activity against various bacterial strains. For example, novel pyrazolo[4,3-g]pteridines have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. researchgate.net The mechanism of action for some antibacterial pteridines involves the disruption of essential metabolic pathways, such as folate synthesis. arabjchem.org

Pteridine derivatives have also emerged as a promising scaffold for the development of new anti-tuberculosis (TB) agents, particularly in light of increasing drug resistance. ijpbs.com Studies have shown that certain N-phenyl-6,7-di-p-tolylpteridin-4-amine derivatives exhibit significant anti-TB activity against Mycobacterium tuberculosis. ijpbs.com

In the fight against parasitic diseases, pteridine derivatives have shown considerable promise. ijfmr.com They have been investigated as inhibitors of pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites like Trypanosoma brucei (the causative agent of African trypanosomiasis) and Leishmania species. scispace.comscite.ai Since PTR1 provides a metabolic bypass for the dihydrofolate reductase (DHFR) targeted by classical antifolates, dual inhibition of both enzymes is a promising strategy. scite.ai Chroman-4-one derivatives targeting PTR1 have demonstrated anti-parasitic activity with low toxicity. scite.ai

Pteridin-4-ol Derivatives as Biochemical Probes

Beyond their therapeutic potential, pteridin-4-ol derivatives serve as valuable tools in biochemical and biological research. Their intrinsic properties, such as fluorescence, make them suitable for use as probes to investigate cellular processes. mdpi.comresearchgate.net

Probes for Studying Metabolic Pathways and Enzyme Mechanisms

The structural similarity of some pteridin-4-ol derivatives to natural cofactors allows them to be used as probes to study metabolic pathways and enzyme mechanisms. researchgate.net For example, the oxygenolytic cleavage of cyanide by cyanide monooxygenase is dependent on a pterin (B48896) cofactor. researchgate.net This has led to the use of pterin-producing bacteria to study this enzymatic process. researchgate.net

The fluorescent nature of many pteridines is a significant advantage, enabling their detection at low concentrations. mdpi.com This property is utilized in high-performance liquid chromatography (HPLC) to separate and quantify pterin derivatives, aiding in the study of their metabolic roles. researchgate.net

Chemical Tools for Elucidating Biological Processes

Pteridin-4-ol derivatives are employed as chemical tools to unravel complex biological processes. Their ability to interact with specific biomolecules allows researchers to probe cellular functions. For instance, pteridine-based fluorescent probes can be used to track the uptake of nucleic acids into cells, providing insights into transport mechanisms. nih.gov

Furthermore, the sensitivity of the fluorescence of some pteridine derivatives to their microenvironment makes them useful as sensors for parameters like pH. researchgate.net This allows for the investigation of pH changes within cellular compartments and their role in various biological events.

Exploration of Novel Fused and Hybridized Pteridin-4-ol Scaffolds for Enhanced Bioactivity

Synthesizing novel fused and hybridized pteridine systems is a promising strategy to enhance biological activity and explore new chemical space. acs.orgresearchgate.net By combining the pteridin-4-ol scaffold with other heterocyclic rings, researchers aim to create new molecules with improved pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Phenyl-pteridin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting phenyl groups at the 6 and 7 positions of the pteridine ring (as seen in structurally similar compounds like 6,7-Diphenylpteridin-4-ol) enhances binding affinity to target proteins . Reaction conditions such as solvent polarity (e.g., DMSO or methanol), temperature (>240°C for decarboxylation steps), and catalysts (e.g., palladium for cross-coupling) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions on the pteridine core. For instance, aromatic proton signals in the 6.5–8.5 ppm range help verify phenyl group attachment. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) or thiol (-SH) moieties in analogs (e.g., 2-Mercapto-6,7-dimethyl-pteridin-4-ol) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives in target binding?

- Methodological Answer : SAR studies require systematic substitution at key positions (e.g., 6, 7, or 4-OH) followed by binding assays. For example, fluorophenyl groups at positions 6 and 7 (as in 6,7-bis(3-Fluorophenyl)pteridin-4-ol) improve hydrophobic interactions with protein active sites compared to non-fluorinated analogs . Computational docking (e.g., AutoDock Vina) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Comparative analysis of IC₅₀ values across analogs identifies critical substituent effects .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental binding data for this compound analogs?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects in simulations. To address this:

- Validate docking poses with molecular dynamics (MD) simulations under physiological conditions (e.g., explicit water models).

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with computational ΔG values.

- Apply data triangulation by cross-referencing results from orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .

Q. How should researchers approach the analysis of unexpected solubility or stability data in this compound derivatives?

- Methodological Answer : Unexpected solubility (e.g., sparingly soluble in DMSO) may stem from crystallinity or intermolecular H-bonding. Techniques include:

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Dynamic light scattering (DLS) to detect aggregation in solution.

- Co-solvent screening (e.g., PEG-400) or salt formation to improve bioavailability. Stability under refrigeration vs. ambient conditions should be monitored via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What strategies optimize the design of this compound analogs for selective target engagement in complex biological matrices?

- Methodological Answer : To enhance selectivity:

- Introduce steric hindrance (e.g., methyl groups) to reduce off-target binding.

- Use fluorescent tags (e.g., BODIPY) for live-cell imaging to track target engagement.

- Pair affinity chromatography with mass spectrometry (AfC-MS) to identify off-target proteins in lysates. Dose-response curves in primary cells vs. recombinant enzyme assays differentiate specific vs. nonspecific effects .

Data Contradiction and Validation

Q. How can conflicting bioactivity results between in vitro and in vivo models for this compound derivatives be reconciled?

- Methodological Answer : In vitro-in vivo discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.